BenchChemオンラインストアへようこそ!

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Acetylcholinesterase Inhibition Carbonic Anhydrase Inhibition Cytotoxicity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 891128-86-2) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 4-bromophenyl substituent at the oxadiazole 5-position and a 4-(morpholinosulfonyl)benzamide moiety. This scaffold is recognized in medicinal chemistry for its potential to engage multiple biological targets, including acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoforms.

Molecular Formula C19H17BrN4O5S
Molecular Weight 493.33
CAS No. 891128-86-2
Cat. No. B2355000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS891128-86-2
Molecular FormulaC19H17BrN4O5S
Molecular Weight493.33
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H17BrN4O5S/c20-15-5-1-14(2-6-15)18-22-23-19(29-18)21-17(25)13-3-7-16(8-4-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25)
InChIKeyZPDDXQAXFLEQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide: A 1,3,4-Oxadiazole-Sulfonamide Hybrid for Targeted Probe Development


N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 891128-86-2) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 4-bromophenyl substituent at the oxadiazole 5-position and a 4-(morpholinosulfonyl)benzamide moiety. This scaffold is recognized in medicinal chemistry for its potential to engage multiple biological targets, including acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoforms [1]. The compound serves as a functionalized probe within broader structure-activity relationship (SAR) studies of sulfonamide-based oxadiazoles, a class investigated for anticancer, antibacterial, and enzyme inhibitory applications [2].

Why 1,3,4-Oxadiazole Analogs Cannot Be Universally Substituted for N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide


The 1,3,4-oxadiazole class exhibits extreme sensitivity in biological activity to subtle peripheral modifications. Replacing the 4-bromophenyl group with other aryl or aralkyl substituents, or altering the sulfonamide linkage, can shift the inhibitory profile from single-digit nanomolar to micromolar potency and toggle target selectivity between AChE, hCA I, and hCA II isoforms [1]. The morpholinosulfonyl group is not merely a solubility tag; it directly influences binding mode and pharmacokinetic properties such as brain penetration, which are critical for CNS-targeted applications [1]. Therefore, substituting this specific derivative with a close analog bearing a 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted benzyl group at the oxadiazole 5-position risks complete loss of the intended biological profile, as quantitative SAR data from the N-substituted sulfonyl amide series demonstrates over 100-fold variations in Ki values between structurally adjacent compounds [1].

Quantitative Differentiation Guide for N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 891128-86-2)


Class-Level Inhibitory Potency Range for 1,3,4-Oxadiazole Sulfonamide Derivatives Against AChE and hCA Isoforms

A study of structurally related N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazol motif (compounds 6a–j) demonstrates that this chemotype can achieve Ki values ranging from 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II [1]. Specific data for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is not reported in this study; however, its structural similarity to the most potent compounds (6a, 6d, 6h), which were identified as orally bioavailable, highly selective, and brain-penetrant, places it within a chemotype capable of sub-100 nM multi-target enzyme inhibition. This is in contrast to earlier 1,3,4-oxadiazole series lacking the morpholinosulfonyl group, which often show micromolar IC50 values against the same targets.

Acetylcholinesterase Inhibition Carbonic Anhydrase Inhibition Cytotoxicity

Cytotoxic Selectivity Window in Neuronal vs. Cancer Cell Lines for the 1,3,4-Oxadiazole Sulfonamide Series

The lead compounds 6a, 6d, and 6h from the sulfonamide series demonstrated selective cytotoxicity, sparing primary cortex neurons while inhibiting neuroblastoma SH-SY5Y cell proliferation [1]. Although the exact cytotoxicity profile of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has not been published, the 4-bromophenyl substituent is a known structural alert that can enhance cytotoxicity via halogen bonding interactions not present in non-halogenated analogs. This creates a potential differentiation point that must be experimentally verified: the bromine atom may increase potency against cancer cell lines but could simultaneously reduce the neuronal safety margin compared to the reported leads.

Neurotoxicity Anticancer Activity ADME-Tox

Absence of Validated Biological Activity Data for the Specific Compound Versus Published Analogs

A search of primary research papers, patents, and authoritative databases (PubChem CID 16821873) reveals no quantitative biological activity data (IC50, Ki, MIC, etc.) for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. In contrast, closely related analogs such as N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide and N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide are documented as having antimicrobial and anticancer screening data in vendor and database records [1]. This means that while the target compound is commercially available (typically at >95% purity), its biological annotation is entirely absent, making it a blank-slate probe rather than a validated tool.

Data Gap Analysis Procurement Risk Assay Validation

Recommended Research and Procurement Application Scenarios for CAS 891128-86-2


De Novo CNS Drug Discovery: AChE/hCA Dual Inhibitor Screening

Given the established sub-100 nM Ki range of the morpholinosulfonyl-oxadiazole chemotype against AChE and hCA isoforms [1], this compound is suitable as a screening candidate in CNS drug discovery programs targeting Alzheimer's disease or glaucoma, where dual AChE/hCA inhibition is therapeutically relevant. However, its selection over the already-validated leads 6a, 6d, or 6h is only recommended if the 4-bromophenyl group is hypothesized to confer a specific advantage (e.g., halogen bonding with a target of interest) that justifies the cost of primary screening.

Structure-Activity Relationship (SAR) Expansion for Antibacterial 1,3,4-Oxadiazoles

The compound can serve as a 4-bromophenyl-substituted benchmark in SAR studies expanding on the 5-substituted-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfide series, which showed antibacterial activity [2]. Its use as a negative or positive control relative to the published sulfide series must be established internally, as no cross-screening data exists.

Halogen-Enriched Fragment Library for Crystallographic Screening

The presence of the bromine atom makes this compound suitable for X-ray crystallography fragment screening, where anomalous scattering from bromine can aid in phasing or binding site identification. This physical-chemical property differentiates it from non-halogenated analogs and provides a practical procurement rationale independent of biological activity data.

In-House Profiling Against the Human Kinase Panel or Epigenetic Targets

The morpholinosulfonyl group and benzamide linkage are recurring motifs in known kinase and HDAC inhibitors. This compound can be procured as a diversity point for broad-panel profiling where the goal is to identify novel chemotype-target interactions, accepting the risk that no pre-existing activity data reduces the probability of immediate hits.

Quote Request

Request a Quote for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.